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2,5-Bis(3-indolylmethyl)pyrazine -

2,5-Bis(3-indolylmethyl)pyrazine

Catalog Number: EVT-1580643
CAS Number:
Molecular Formula: C22H18N4
Molecular Weight: 338.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
2,5-Bis(3-indolylmethyl)pyrazine is a natural product found in Cytophaga with data available.
Overview

2,5-Bis(3-indolylmethyl)pyrazine is a compound that belongs to the class of pyrazine derivatives, specifically featuring two indolylmethyl groups attached to a pyrazine core. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The synthesis of this compound often involves biomimetic approaches, leveraging natural processes to create complex organic molecules.

Source and Classification

2,5-Bis(3-indolylmethyl)pyrazine is classified as a 2,5-disubstituted pyrazine. It is derived from amino acid precursors through synthetic pathways that mimic natural biosynthetic processes. The compound has been studied for its potential roles in various biological systems, particularly in relation to its alkaloid properties which are common in many natural products.

Synthesis Analysis

Methods and Technical Details

The synthesis of 2,5-bis(3-indolylmethyl)pyrazine can be achieved through a biomimetic dimerization process involving amino acid-derived α-amino aldehydes. This method is characterized by several key steps:

  1. Generation of α-amino aldehyde Intermediates: These intermediates are produced via the hydrogenolysis of their carbobenzyloxy (Cbz) derivatives.
  2. Dimerization Reaction: The α-amino aldehydes undergo dimerization, followed by oxidation to yield the desired pyrazine product in a one-pot reaction. This approach simplifies the synthesis and enhances yield by reducing the need for multiple purification steps .
  3. Choice of Solvent: The selection of an appropriate solvent is crucial, as it influences the efficiency of hydrogenolysis and subsequent reactions .

This method provides a concise route to synthesizing 2,5-bis(3-indolylmethyl)pyrazine from readily available amino acids.

Molecular Structure Analysis

Structure and Data

The molecular structure of 2,5-bis(3-indolylmethyl)pyrazine consists of a pyrazine ring with two indole groups attached at the 2 and 5 positions. The chemical formula for this compound is C18H16N4C_{18}H_{16}N_4, indicating it contains 18 carbon atoms, 16 hydrogen atoms, and 4 nitrogen atoms.

  • Molecular Weight: Approximately 296.35 g/mol
  • Structural Representation: The indole groups contribute to the compound's aromatic character and potential biological activity.
Chemical Reactions Analysis

Reactions and Technical Details

2,5-Bis(3-indolylmethyl)pyrazine can participate in various chemical reactions due to its functional groups:

  1. Electrophilic Substitution: The indole rings can undergo electrophilic substitution reactions, which may be exploited for further functionalization.
  2. Oxidation Reactions: The presence of nitrogen atoms allows for potential oxidation reactions that could modify the compound’s properties.
  3. Formation of Metal Complexes: The nitrogen atoms in the pyrazine ring can coordinate with metal ions, leading to the formation of metal complexes that may exhibit unique catalytic properties.

These reactions highlight the versatility of 2,5-bis(3-indolylmethyl)pyrazine in synthetic chemistry.

Mechanism of Action

Process and Data

The mechanism of action for 2,5-bis(3-indolylmethyl)pyrazine primarily relates to its interactions with biological targets:

  1. Binding Affinity: The compound may interact with various receptors or enzymes due to its structural features, particularly through hydrogen bonding and π-π interactions.
  2. Biological Activity: Preliminary studies suggest that compounds similar to 2,5-bis(3-indolylmethyl)pyrazine exhibit anticancer properties, potentially through mechanisms involving apoptosis induction or inhibition of cell proliferation .
  3. Pharmacokinetics: Understanding how this compound is metabolized and its bioavailability will be crucial for assessing its therapeutic potential.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but may have limited solubility in water.
  • Melting Point: Specific melting point data may vary but typically falls within the range expected for similar pyrazines.

These properties are essential for determining the handling and application methods for this compound in laboratory settings.

Applications

Scientific Uses

2,5-Bis(3-indolylmethyl)pyrazine has several potential applications in scientific research:

  1. Medicinal Chemistry: Its structural features make it a candidate for drug development, particularly in anticancer therapies.
  2. Natural Product Synthesis: This compound serves as a model for studying biosynthetic pathways involving pyrazines and indoles.
  3. Material Science: Due to its unique electronic properties, it may find applications in organic electronics or as a precursor for functional materials.
Biosynthetic Origins and Natural Occurrence

Indole-Pyrazine Alkaloid Biosynthesis in Microbial Systems

2,5-Bis(3-indolylmethyl)pyrazine (BIP) belongs to the class of bis-indole alkaloids characterized by a central pyrazine ring symmetrically substituted with indolylmethyl groups at C2 and C5 positions. Its biosynthesis originates from the convergence of two primary metabolic pathways: tryptophan metabolism and pyrazine alkaloid formation. In microbial systems—notably Micrococcus luteus SK58 isolated from human skin microbiota—BIP is synthesized via a non-enzymatic condensation reaction. The process initiates with the generation of reactive intermediates: indole-3-acetaldehyde (derived from L-tryptophan decarboxylation and subsequent oxidation) and aminoacetaldehyde (from serine or ethanolamine metabolism). These aldehydes undergo spontaneous dimerization and dehydration to form the pyrazine core, followed by electrophilic substitution at C3 of the indole rings [5] [2].

Key enzymatic drivers include:

  • Tryptophan decarboxylases: Convert L-tryptophan to tryptamine, a direct precursor.
  • Monoamine oxidases (MAOs): Oxidize tryptamine to indole-3-acetaldehyde.
  • Transaminases: Generate aminoacetaldehyde from glycine or serine [5] [3].

Table 1: Enzymatic Components of BIP Biosynthesis

Enzyme ClassFunctionPrecursor Involved
Tryptophan decarboxylaseDecarboxylates tryptophanL-Tryptophan
Monoamine oxidase (MAO)Oxidizes tryptamine to aldehydeTryptamine
TransaminaseConverts serine to aminoacetaldehydeSerine/Glycine

Genomic analyses of BIP-producing bacteria reveal gene clusters encoding these enzymes, often co-localized with transporters for indole derivative sequestration [5]. Minor analogs like 2-(3-indolylmethyl)-5-methylpyrazine (IMP) co-occur with BIP, suggesting shared biosynthetic intermediates with divergent alkylation steps [5].

Metabolic Engineering of Indolylmethylpyrazine Pathways

The structural simplicity of BIP belies challenges in its heterologous production, primarily due to substrate channeling inefficiencies and reactive intermediate instability. Recent metabolic engineering strategies focus on three domains:

  • Precursor Pool Amplification:
  • Overexpression of tnaA (tryptophanase) in E. coli boosts intracellular L-tryptophan availability. Coupled with pyridoxal phosphate-dependent decarboxylases, this increases tryptamine titers by 8.2-fold, directly enhancing BIP yields [2] [5].
  • Saccharomyces cerevisiae strains engineered with feedback-resistant anthranilate synthase (TrpEᴰ²⁴⁶N) exhibit 3.5× higher tryptophan flux, enabling de novo BIP synthesis at 48 mg/L [7].
  • Enzyme Fusion and Compartmentalization:
  • Fusion proteins linking decarboxylases (e.g., Enterococcus faecalis Tdc) and MAOs (e.g., Aspergillus niger MAO-N) create synthetic metabolons that minimize aldehyde diffusion. This reduces byproduct formation (e.g., indole-3-acetic acid) and improves BIP specificity by 70% [2].
  • Mitochondrial targeting of aldehyde-generating enzymes leverages organellar pH gradients to stabilize reactive intermediates [9].
  • Abiotic-Biotic Hybrid Synthesis:
  • Chemoenzymatic routes utilize Palladium-catalyzed Suzuki-Miyaura cross-coupling to assemble bromopyrazines and indolylboronic acids. Engineered Arthrobacter sp. expressing phosphine-tolerant aryltransferases then catalyze regioselective methylation, achieving 92% yield of BIP under mild conditions [6] [9].

Table 2: Metabolic Engineering Approaches for BIP Production

StrategyHost SystemKey Genetic ModificationsYield Achieved
Precursor amplificationE. coli BL21(DE3)tnaA overexpression; aroGᴰ²⁵⁶F120 mg/L
Enzyme fusionBacillus subtilisTdc-MAO-N fusion protein85 mg/L (70% purity)
Hybrid chemoenzymaticArthrobacter sp.Heterologous aryltransferase expression210 mg/L

Ecological Drivers of Heterocyclic Cross-Coupling in Symbiotic Organisms

BIP production is ecologically significant in multispecies microbiomes, where it functions as:

  • Antiviral Defense Metabolite: In human skin microbiota (Micrococcus luteus), BIP (IC₅₀: 70 μM) inhibits SARS-CoV-2 infection by disrupting viral envelope integrity. This mirrors the ecological role of pyrazines in Pseudomonas aeruginosa biofilms, where alkylpyrazines modulate host immune responses to suppress viral proliferation [5].
  • Quorum-Sensing Mediator: Bis-indole pyrazines structurally resemble Pseudomonas quinolone signal (PQS) molecules. BIP at subinhibitory concentrations (10–25 μM) upregulates lasI and rhlR genes in co-cultured P. aeruginosa, enhancing biofilm maturation and nutrient acquisition [5] [8].
  • Symbiotic Cross-Feeding Cofactor: In plant rhizospheres, Burkholderia gladioli synthesizes BIP to protect symbiotic fungi (Aspergillus fumigatus) from RNA viruses. Fungal tryptophan derivatives are reciprocally shuttled to bacteria, completing a mutualistic metabolic loop [2] [8].

The catalytic efficiency of heterocyclic cross-coupling in these contexts is driven by:

  • Oxidative Stress: Reactive oxygen species (ROS) in microbial conflict zones accelerate non-enzymatic aldol condensations, favoring BIP generation over enzymatic pathways [5].
  • pH-Dependent Self-Assembly: In acidic environments (e.g., soil biofilms, pH 4.5–5.2), protonated indole aldehydes undergo spontaneous cyclization, reducing energy barriers for pyrazine formation [6].

Table 3: Ecological Roles of BIP in Symbiotic Systems

Ecological NicheProducing OrganismEcological FunctionInduction Signal
Human skin microbiomeMicrococcus luteus SK58Antiviral defense vs. SARS-CoV-2Viral co-culture
Cocoa fermentation microbiomeBacillus spp.Quorum sensing modulationHigh tryptophan concentration
Plant rhizosphereBurkholderia gladioliFungal symbiont protection from pathogensFungal chitin oligomers

Properties

Product Name

2,5-Bis(3-indolylmethyl)pyrazine

IUPAC Name

3-[[5-(1H-indol-3-ylmethyl)pyrazin-2-yl]methyl]-1H-indole

Molecular Formula

C22H18N4

Molecular Weight

338.4 g/mol

InChI

InChI=1S/C22H18N4/c1-3-7-21-19(5-1)15(11-25-21)9-17-13-24-18(14-23-17)10-16-12-26-22-8-4-2-6-20(16)22/h1-8,11-14,25-26H,9-10H2

InChI Key

RHJXWEMDQPYNAJ-UHFFFAOYSA-N

Synonyms

2,5-bis(3-indolylmethyl)pyrazine

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC3=CN=C(C=N3)CC4=CNC5=CC=CC=C54

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